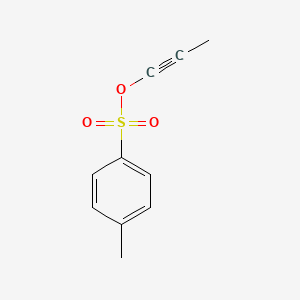

1-Propynyl 4-methylbenzenesulfonate

Description

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

prop-1-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,1-2H3 |

InChI Key |

FXXOTIUPVOHDQK-UHFFFAOYSA-N |

Canonical SMILES |

CC#COS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key 4-methylbenzenesulfonate derivatives, highlighting substituent effects on molecular weight, properties, and applications:

Physicochemical Properties

- Thermal Stability: Ionic derivatives (e.g., 2-aminoanilinium) exhibit higher melting points due to lattice energy, whereas alkyl/alkynyl esters are more volatile .

- Solubility: Propyl and butyl analogs are lipophilic, making them suitable for non-aqueous reactions, while 4-formylphenyl derivatives show moderate polarity due to the formyl group .

Preparation Methods

Reaction Mechanism and Standard Procedure

The most widely reported method involves the direct esterification of propargyl alcohol (HC≡C-CH2OH) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of propargyl alcohol attacks the electrophilic sulfur atom in TsCl, displacing chloride and forming the sulfonate ester.

-

Reagents : Propargyl alcohol (1.0 equiv), TsCl (1.1 equiv), pyridine (1.5 equiv), anhydrous dichloromethane (DCM).

-

Procedure :

-

Cool DCM to 0°C in an ice bath.

-

Add propargyl alcohol and pyridine sequentially under nitrogen atmosphere.

-

Add TsCl dropwise over 15 minutes to maintain temperature <5°C.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

-

Quench with ice-cold water, extract with DCM (3 × 20 mL), and wash with 1M HCl (10 mL) and brine (10 mL).

-

Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

-

Optimization and Critical Parameters

-

Base Selection : Pyridine outperforms triethylamine due to its dual role as a base and catalyst, forming a reactive pyridine-sulfur intermediate that accelerates the reaction.

-

Temperature Control : Maintaining temperatures below 5°C during TsCl addition minimizes side reactions (e.g., propargyl alcohol polymerization).

-

Solvent : Anhydrous DCM ensures optimal solubility of TsCl and prevents hydrolysis.

Sodium Propargyloxide-Mediated Synthesis

Alkoxide Formation and Tosylation

For substrates sensitive to acidic conditions, generating the sodium alkoxide of propargyl alcohol prior to TsCl addition enhances reactivity.

-

Reagents : Propargyl alcohol (1.0 equiv), sodium hydride (1.2 equiv), TsCl (1.1 equiv), tetrahydrofuran (THF).

-

Steps :

-

Suspend NaH in THF at 0°C and add propargyl alcohol dropwise.

-

Stir for 30 minutes to form sodium propargyloxide.

-

Add TsCl in THF and reflux for 2 hours.

-

Quench with saturated NH4Cl, extract with ethyl acetate, and purify by distillation (bp 110–112°C at 0.5 mmHg).

-

Advantages and Limitations

-

Advantages : Higher functional group tolerance compared to direct tosylation.

-

Limitations : Requires strict anhydrous conditions and careful handling of NaH.

Oxidative Coupling with Sodium p-Toluenesulfinate

Iodine-Promoted Reaction

Adapting methodologies from aryl sulfonate synthesis, this approach employs sodium p-toluenesulfinate (NaTs) and iodine to couple with propargyl alcohol.

-

Reagents : Propargyl alcohol (1.0 equiv), NaTs (1.2 equiv), I2 (1.0 equiv), K2CO3 (2.0 equiv), methanol.

-

Procedure :

-

Combine reagents in methanol and stir at room temperature for 5 hours.

-

Decolorize with Na2S2O3, extract with diethyl ether, and purify via column chromatography.

-

Mechanistic Insights

Iodine oxidizes NaTs to a sulfonyl iodide intermediate, which reacts with propargyl alcohol to form the ester. The base (K2CO3) neutralizes HI generated during the reaction.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.79 (d, J = 8.0 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 4.72 (s, 2H, CH2), 2.45 (s, 3H, CH3), 1.95 (s, 1H, ≡CH).

-

13C NMR (100 MHz, CDCl3) : δ 144.6 (C-SO3), 133.3 (ArC), 129.8 (ArC), 127.9 (ArC), 78.9 (≡C), 72.1 (CH2), 21.6 (CH3), 3.5 (≡CH).

-

IR (neat) : ν 3280 (≡C-H), 2100 (C≡C), 1360, 1180 cm−1 (SO3).

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-propynyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of propargyl alcohol with 4-methylbenzenesulfonyl chloride under basic conditions. Optimization parameters include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Base selection : Use pyridine or triethylamine to scavenge HCl, enhancing reaction efficiency .

- Stoichiometric ratios : A 1:1.2 molar ratio of propargyl alcohol to sulfonyl chloride improves conversion.

Q. How can researchers characterize the purity and structural integrity of 1-propynyl 4-methylbenzenesulfonate?

- Analytical Workflow :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.

- Infrared (IR) spectroscopy : Identify sulfonate ester (S=O stretching at ~1170–1370 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Purity assessment with UV detection at 254 nm .

Q. What are the stability profiles of 1-propynyl 4-methylbenzenesulfonate under varying storage and experimental conditions?

- Key Findings :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic sensitivity : Test stability in acidic (pH 2–4) and basic (pH 8–10) conditions via kinetic HPLC studies.

- Storage recommendations : Store in anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) at –20°C .

Q. What safety protocols should be followed when handling 1-propynyl 4-methylbenzenesulfonate in the laboratory?

- Guidelines :

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 1-propynyl 4-methylbenzenesulfonate in cross-coupling reactions?

- Systematic Approach :

- Variable screening : Test diverse catalysts (e.g., Pd/Cu for Sonogashira coupling), ligands (e.g., PPh₃), and solvents (e.g., DMF, THF).

- Kinetic studies : Use in-situ IR or UV-Vis to monitor reaction progress and identify intermediates.

- Computational validation : Apply density functional theory (DFT) to model transition states and explain regioselectivity discrepancies .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 1-propynyl 4-methylbenzenesulfonate?

- Strategies :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO).

- Molecular docking : If investigating bioactivity, dock into protein active sites (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. How can 1-propynyl 4-methylbenzenesulfonate be utilized as a building block in synthesizing complex heterocyclic systems?

- Case Study :

- Alkyne-azide cycloaddition : Employ Cu(I)-catalyzed click chemistry to generate triazole derivatives.

- Nucleophilic substitution : React with amines or thiols to form sulfonamide or thioether linkages.

- Photocatalytic applications : Explore its role in visible-light-mediated C–H functionalization .

Q. What experimental designs are recommended to assess the biological activity of 1-propynyl 4-methylbenzenesulfonate derivatives?

- Protocol :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Structure-activity relationship (SAR) : Synthesize analogs with modified alkynyl or sulfonate groups to identify pharmacophores .

Q. How can researchers address discrepancies in spectroscopic data for 1-propynyl 4-methylbenzenesulfonate across different studies?

- Troubleshooting Steps :

- Solvent effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation.

- Dynamic processes : Perform variable-temperature NMR to detect conformational exchange.

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography) for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.